molecular formula C24H19N7O2S B257112 1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole

1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole

Cat. No. B257112
M. Wt: 469.5 g/mol
InChI Key: QTZRFGNUEGSHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole is a chemical compound with potential applications in scientific research. This molecule has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied. In

Mechanism of Action

The mechanism of action of 1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis in cancer cells. It may also inhibit the activity of enzymes involved in cancer cell proliferation. Its antimicrobial activity may be due to its ability to disrupt the cell membrane of bacteria and fungi. Its anti-inflammatory activity may be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole can affect various biochemical and physiological processes. It has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. It may also affect the expression of genes involved in cancer cell proliferation and apoptosis. Its antimicrobial activity may be due to its ability to disrupt the cell membrane of bacteria and fungi. Its anti-inflammatory activity may be due to its ability to inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole in lab experiments is its potential as a multifunctional compound with various applications in scientific research. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in certain experiments.

Future Directions

Future research on 1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole may focus on the development of more efficient synthesis methods and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies may be conducted to elucidate its mechanism of action and its effects on various biochemical and physiological processes. Its potential applications in drug delivery systems and nanotechnology may also be explored.

Synthesis Methods

The synthesis of 1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole has been reported in several studies. One of the most common methods involves the reaction of 2-(2-pyridyl)benzimidazole with 6-(3,4-dimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole has potential applications in various scientific research areas. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been investigated as a potential antimicrobial agent, as it has shown activity against various bacteria and fungi. It has also been studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

Product Name

1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole

Molecular Formula

C24H19N7O2S

Molecular Weight

469.5 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-3-[(2-pyridin-2-ylbenzimidazol-1-yl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C24H19N7O2S/c1-32-19-11-10-15(13-20(19)33-2)23-29-31-21(27-28-24(31)34-23)14-30-18-9-4-3-7-16(18)26-22(30)17-8-5-6-12-25-17/h3-13H,14H2,1-2H3

InChI Key

QTZRFGNUEGSHAU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=C4C6=CC=CC=N6)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=C4C6=CC=CC=N6)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.